molecular formula C7H8N2O5 B085734 bis(2-isocyanatoethyl) carbonate CAS No. 13025-29-1

bis(2-isocyanatoethyl) carbonate

Cat. No. B085734
Key on ui cas rn: 13025-29-1
M. Wt: 200.15 g/mol
InChI Key: DZYFUUQMKQBVBY-UHFFFAOYSA-N
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Patent
US05580946

Procedure details

methylene-bis(4-phenylisocyanate); 2,6-diisocyanatobenzylfuran; bis(2-isocyanato-ethyl)fumarate; bis(2-isocyanato-ethyl)carbonate;
[Compound]
Name
methylene-bis(4-phenylisocyanate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6-diisocyanatobenzylfuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:15]=[CH:14][CH:13]=[C:12]([N:16]=[C:17]=[O:18])[C:5]=1CC1OC=CC=1)=[C:2]=[O:3].N(CC/C(/C([O-])=O)=C(/CCN=C=O)\C([O-])=O)=C=O.N(CCOC(=O)OCCN=C=O)=C=O>>[C:12]1([N:16]=[C:17]=[O:18])[CH:13]=[CH:14][CH:15]=[C:4]([N:1]=[C:2]=[O:3])[CH:5]=1

Inputs

Step One
Name
methylene-bis(4-phenylisocyanate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2,6-diisocyanatobenzylfuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1=C(CC=2OC=CC2)C(=CC=C1)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CC\C(=C(/C(=O)[O-])\CCN=C=O)\C(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CCOC(OCCN=C=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC(=CC=C1)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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